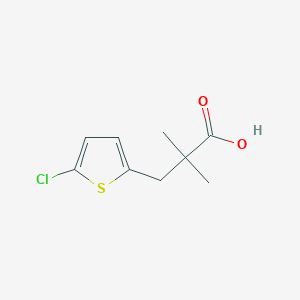
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of propanenitrile, featuring a hydroxy group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation, LiAlH4
Substitution: Acidic or basic conditions
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Hydroxy-3-(3-methoxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate for investigating metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various applications.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The methoxyphenyl group can participate in π-π interactions, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-phenylpropanenitrile
- 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile
- 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
Uniqueness
Compared to its analogs, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly impact its chemical reactivity and biological activity. The 3-methoxy substitution may enhance its solubility and interaction with specific biological targets, making it a compound of particular interest in research and development.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3 |
Clé InChI |
WYMDBPIPKQWVIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
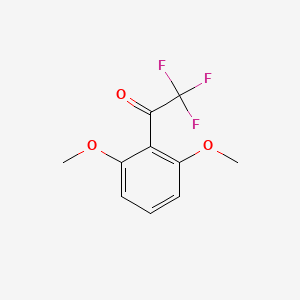

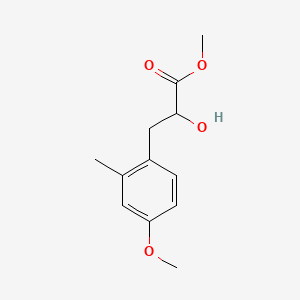

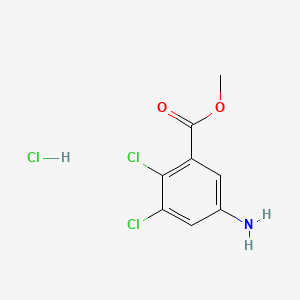
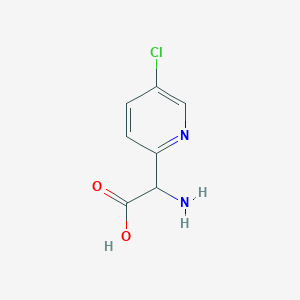
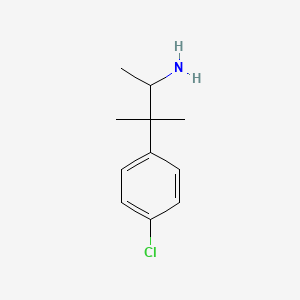
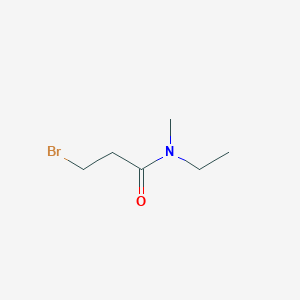

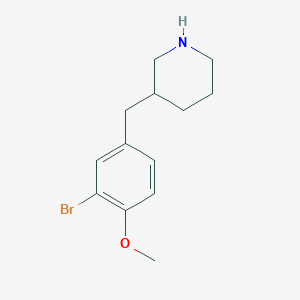

![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
